molecular formula C11H11NO3 B8065813 5-Oxo-1-phenylproline

5-Oxo-1-phenylproline

Cat. No. B8065813
M. Wt: 205.21 g/mol
InChI Key: JITXFZOGKNNXCT-VIFPVBQESA-N
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Description

5-Oxo-1-phenylproline is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-1-phenylproline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-1-phenylproline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Applications : S-1, a novel oral anticancer drug, incorporates components like Oxo, which is distributed in the gastrointestinal tract at high concentrations after oral administration and alleviates gastrointestinal toxicity due to 5-fluorouracil. This indicates the potential application of Oxo-related compounds in improving tumor-selective toxicity of cancer treatments (Sakata et al., 1998).

  • Chemical Synthesis : The reduction of carbonyl groups in N-protected (2S,4S)-4-amino-5-oxo-1-phenylprolinates with BH3 complexes can result in different derivatives depending on reaction conditions, showcasing the versatility of 5-Oxo-1-phenylproline in organic synthesis (Vigorov et al., 2011).

  • Apoptosis Induction for Cancer Therapy : The study of apoptosis inducers for cancer therapy identifies several compounds, including 5-oxo-1-phenylproline derivatives, as potential drugs for anticancer research (Cai et al., 2006).

  • Treatment of Eosinophilic Disorders : Novel OXE receptor antagonists that block the actions of the granulocyte chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) suggest the use of 5-oxo-1-phenylproline in treating eosinophilic disorders like asthma (Chourey et al., 2018).

  • Plant Biochemistry : The study of 5-Oxo-prolinase in Nicotiana tabacum, which is related to 5-oxo-1-phenylproline, reveals insights into the enzyme's properties and potential applications in plant biochemistry (Rennenberg et al., 1981).

  • Synthesis of 2-Phenylproline Derivatives : A method for the synthesis of 2-phenylproline and its derivatives, which are structurally related to 5-oxo-1-phenylproline, can have implications in the field of synthetic chemistry (Martirosyan et al., 2000).

  • Spectroscopic Analysis : The spectroscopic analysis and theoretical approach of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a compound related to 5-Oxo-1-phenylproline, provide insights into its properties, potentially guiding its applications in material science and molecular engineering (Devi et al., 2018).

properties

IUPAC Name

(2S)-5-oxo-1-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-7-6-9(11(14)15)12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITXFZOGKNNXCT-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-phenylproline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.